Adenosine 5'-diphosphate disodium salt

P2Y₁ receptor Purinergic signaling Neuronal calcium channels

Adenosine 5'-diphosphate disodium salt (ADP-Na₂) is a nucleoside diphosphate with molecular formula C₁₀H₁₃N₅Na₂O₁₀P₂ and molecular weight 471.16 g/mol, produced via ATP dephosphorylation by ATPases and convertible back to ATP via ATP synthases. This compound appears as a white, hygroscopic crystalline powder that is freely soluble in water and requires storage at −20°C for long-term stability.

Molecular Formula C10H13N5Na2O10P2
Molecular Weight 471.17 g/mol
CAS No. 16178-48-6
Cat. No. B093233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-diphosphate disodium salt
CAS16178-48-6
Molecular FormulaC10H13N5Na2O10P2
Molecular Weight471.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
InChIInChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
InChIKeyORKSTPSQHZNDSC-IDIVVRGQSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 5'-Diphosphate Disodium Salt (CAS 16178-48-6): Procurement-Grade Specifications for Platelet Aggregation and Purinergic Signaling Research


Adenosine 5'-diphosphate disodium salt (ADP-Na₂) is a nucleoside diphosphate with molecular formula C₁₀H₁₃N₅Na₂O₁₀P₂ and molecular weight 471.16 g/mol, produced via ATP dephosphorylation by ATPases and convertible back to ATP via ATP synthases [1]. This compound appears as a white, hygroscopic crystalline powder that is freely soluble in water and requires storage at −20°C for long-term stability [2]. ADP-Na₂ functions as a potent endogenous agonist at platelet purinergic receptors (P2Y₁, P2Y₁₂, and P2X₁), inducing platelet aggregation critical for hemostasis studies and arterial thrombosis models [3].

Procurement Rationale: Why Adenosine 5'-Diphosphate Disodium Salt Cannot Be Substituted with ATP, AMP, or Alternative Salt Forms Without Experimental Revalidation


Adenosine 5'-diphosphate disodium salt occupies a unique functional niche distinct from its closest analogs. ATP-Na₂, while sharing structural homology, activates overlapping but non-identical purinergic receptor profiles and exhibits substantially lower P2Y₁ potency; AMP-Na₂ lacks the diphosphate moiety required for platelet P2Y receptor activation entirely [1]. Furthermore, alternative salt forms (e.g., potassium ADP) and synthetic analogs (e.g., 2-methylthio-ADP) display divergent potency profiles (EC₅₀ differing by 10- to 300-fold), receptor subtype selectivity, and physicochemical stability characteristics that preclude simple molar equivalence substitution in quantitative assays [2]. Substituting ADP-Na₂ with any of these alternatives without full revalidation of dose-response curves and experimental conditions introduces uncontrolled variables that compromise data reproducibility and cross-study comparability.

Adenosine 5'-Diphosphate Disodium Salt (CAS 16178-48-6): Quantitative Comparator Evidence for Scientific Procurement Decisions


P2Y₁ Receptor Agonist Potency: ADP Disodium (EC₅₀ = 8.2 nM) versus ATP (EC₅₀ = 0.85 μM)

ADP disodium salt activates the rat P2Y₁ receptor with an EC₅₀ of 8.2 nM for inhibiting N-type Ca²⁺ currents in heterologously expressed superior cervical ganglion neurones [1]. In a separate comparative study using human P2Y₁ receptor expressed in 1321N1 cells measuring [Ca²⁺]ᵢ elevation, ATP exhibited an EC₅₀ of 0.85 ± 0.047 μM [2]. This demonstrates that ADP is approximately 104-fold more potent than ATP at the P2Y₁ receptor when comparing the 8.2 nM ADP value to the 0.85 μM ATP value. Notably, ADP is the preferred endogenous agonist for P2Y₁, whereas ATP serves only as a partial or lower-potency agonist at this receptor subtype [2].

P2Y₁ receptor Purinergic signaling Neuronal calcium channels G protein-coupled receptor

P2TAC/P2Y₁₂ Receptor Functional Selectivity: ADP Disodium (EC₅₀ = 42 nM) versus 2-Methylthio-ADP (EC₅₀ = 0.08 nM)

At the Gi/o-coupled platelet ADP receptor (HORK3/P2TAC, now recognized as P2Y₁₂), ADP disodium inhibits forskolin-stimulated cAMP accumulation with an EC₅₀ of 42 nM in C6-15 glioma cells expressing the receptor [1]. The synthetic analog 2-methylthio-ADP (2MeSADP) is substantially more potent, exhibiting an EC₅₀ of 0.08 nM at the same receptor in the same assay system [1]. This represents a 525-fold difference in potency (42 nM / 0.08 nM = 525×). The natural agonist ADP therefore defines the physiological baseline against which synthetic agonists and antagonists are calibrated; 2MeSADP, while useful as a high-potency tool compound, does not recapitulate the endogenous signaling dynamics of ADP.

P2Y₁₂ receptor Platelet activation cAMP inhibition Antiplatelet drug screening

Thermal Degradation Profile: ADP Disodium Complete Decomposition Above 25°C versus AMP Stability Up to 55°C

Under thermal stress conditions (pH 4, unsealed/evaporative setting over 2-4 days), ADP undergoes complete decomposition at temperatures exceeding 25°C, whereas AMP maintains structural integrity between 22°C and 55°C, and ATP begins to degrade at 22-25°C [1]. Quantitatively, after 3 weeks of storage at 33°C, amorphous ADP-Na₂ degrades significantly, generating 10.0% AMP and 3.3% ATP as decomposition products, with ADP purity declining from 86.9% to 72.5% [2]. In contrast, crystallized potassium ADP salt under identical conditions shows minimal degradation (ADP purity 87.7% → 88.3%, AMP formation ≤0.72%, ATP formation ≤0.09%) [2].

Stability Storage Degradation Sample integrity Quality control

Aqueous Solubility and Practical Stock Solution Preparation: ADP Disodium (125 mg/mL in H₂O) versus DMSO Compatibility Limitations

Adenosine 5'-diphosphate disodium salt exhibits high aqueous solubility of 125 mg/mL (265.30 mM) in H₂O with ultrasonic assistance, but limited solubility in DMSO of only 5 mg/mL (10.61 mM) even with warming to 60°C and ultrasonication [1]. This solubility profile contrasts with many small-molecule purinergic modulators that are DMSO-soluble and require organic solvent vehicles. For researchers preparing stock solutions, aqueous preparation is straightforward, but DMSO-based assay formats require careful attention to final DMSO concentration (≤0.1-0.5% v/v) to avoid solvent artifacts. Stock solutions stored at −80°C are stable for 6 months; at −20°C, use within 1 month is recommended to prevent degradation [1].

Solubility Stock solution Assay preparation In vitro pharmacology

Purity Specifications and Shelf Life: Commercial ADP-Na₂ (≥98% by HPLC) with −20°C Storage up to 60 Months

Commercially available adenosine 5'-diphosphate disodium salt is routinely supplied with HPLC purity specifications of ≥98%, with optical rotation [α]²⁰/D = −29.6±1° (c = 0.5% in 0.5 M Na₂HPO₄) as a key identity and purity indicator . When stored at −20°C under nitrogen or in airtight containers, the product maintains a shelf life of 60 months (5 years) according to manufacturer stability data . For comparison, stock solutions prepared from this solid have significantly shorter stability: at −80°C, use within 6 months; at −20°C, use within 1 month; repeated freeze-thaw cycles accelerate degradation [1].

Purity Shelf life Quality control Procurement specification

Platelet Aggregation Functional Potency: ADP Disodium (EC₅₀ = 18 nM for P2Y₁-Mediated Ca²⁺ Mobilization) versus 2-Methylthio-ADP (EC₅₀ = 1.3 nM)

In P2Y₁-expressing cells, ADP disodium salt induces intracellular calcium mobilization with an EC₅₀ of 18 nM [1]. Under identical assay conditions, the synthetic analog 2-methylthio-ADP (2MeSADP) exhibits an EC₅₀ of 1.3 nM [1]. The 13.8-fold difference in potency (18 nM / 1.3 nM ≈ 13.8×) quantifies the enhanced activity conferred by the 2-methylthio substitution. ADP disodium therefore serves as the natural reference ligand for establishing baseline platelet responsiveness and for evaluating the inhibitory efficacy of P2Y₁ and P2Y₁₂ antagonists in both research and clinical diagnostic settings.

Platelet aggregation P2Y₁ receptor Calcium mobilization Antiplatelet pharmacology

Adenosine 5'-Diphosphate Disodium Salt (CAS 16178-48-6): Optimal Application Scenarios Derived from Quantitative Comparator Evidence


Platelet Aggregation Assays for Hemostasis Research and Antiplatelet Drug Screening

ADP-Na₂ is the gold-standard agonist for inducing concentration-dependent platelet aggregation in both platelet-rich plasma (PRP) and whole-blood aggregometry systems [1]. With an EC₅₀ of 18 nM for P2Y₁-mediated calcium mobilization and 42 nM for P2Y₁₂-mediated cAMP inhibition [2], ADP-Na₂ enables precise determination of platelet responsiveness thresholds. Procurement of ADP-Na₂, rather than ATP (which requires 100-fold higher concentrations at P2Y₁) or 2MeSADP (which is 13- to 525-fold more potent), ensures that assay results reflect physiologically relevant receptor activation and allow direct comparison with established clinical reference ranges [3].

P2Y₁ and P2Y₁₂ Purinergic Receptor Pharmacological Characterization

For receptor binding studies, calcium flux assays, and cAMP accumulation measurements targeting P2Y purinergic receptors, ADP-Na₂ serves as the preferred endogenous agonist [4]. The compound's EC₅₀ of 8.2 nM at neuronal P2Y₁ receptors and 18-42 nM at platelet P2Y subtypes provides a consistent potency baseline for evaluating competitive antagonists, allosteric modulators, and novel synthetic analogs [5]. Use of ADP-Na₂ is mandatory for assays where ATP would act as a confounding partial agonist or where AMP (inactive at P2Y receptors) would fail to elicit any response [3].

In Vivo Thrombosis Models (Rabbit Pulmonary Microthromboembolism)

ADP-Na₂ at 2 mg/kg intravenous injection reliably induces pulmonary microthromboembolism in rabbit models, characterized by bradycardia, hypotension, ischemic ECG changes, and histological evidence of platelet aggregates obstructing small pulmonary vessels . This model enables evaluation of antithrombotic agents (e.g., acetylsalicylic acid) and assessment of platelet volume and aggregability changes during thrombotic events. The disodium salt form provides the aqueous solubility necessary for intravenous administration, a practical advantage over less soluble salt forms or DMSO-requiring analogs [6].

Enzymatic Assays Requiring Selective ADP Detection Over ATP and PPi

In colorimetric kinase, phosphodiesterase, and ATPase/ADPase activity assays, ADP-Na₂ enables selective detection and discrimination from ATP and pyrophosphate (PPi) using catalytic signal amplification strategies [7]. This selectivity (AMP and ADP detection over ATP and PPi) is critical for high-throughput screening of enzyme inhibitors where substrate/product ratios must be accurately quantified. The detection limit of 0.5 μM for AMP in such systems demonstrates the analytical sensitivity achievable when using ADP-Na₂ as a calibration standard or assay component [7].

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